N-(2-Hydroxypropyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide
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Overview
Description
N-(2-Hydroxypropyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxypropyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxypropyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for the reduction of the amide group.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-(2-Hydroxypropyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Mechanism of Action
The mechanism by which N-(2-Hydroxypropyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide exerts its effects is primarily through its interaction with biological molecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, influencing their structure and function. Additionally, its ability to undergo various chemical reactions allows it to modify biological molecules and pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxypropyl)methacrylamide: A compound with similar hydroxyl and amide functionalities but lacking the cyclopropane ring.
2-Hydroxypropyl acrylate: Contains a hydroxyl group and an acrylate moiety, used in polymer synthesis.
N-(2-Hydroxyethyl)acrylamide: Similar in structure but with an ethyl group instead of a propyl group.
Uniqueness
N-(2-Hydroxypropyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H21NO2 |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H21NO2/c1-7(13)6-12-9(14)8-10(2,3)11(8,4)5/h7-8,13H,6H2,1-5H3,(H,12,14) |
InChI Key |
JYCZPTUSJJEHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1C(C1(C)C)(C)C)O |
Origin of Product |
United States |
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